molecular formula C23H25N3O3S2 B2609655 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 325978-89-0

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2609655
CAS No.: 325978-89-0
M. Wt: 455.59
InChI Key: UZCOFHJKPQBMGD-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazole ring, a piperidine sulfonyl group, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethylphenyl isothiocyanate with α-haloketones under basic conditions.

    Introduction of the Piperidine Sulfonyl Group: The piperidine sulfonyl group is introduced by reacting the thiazole intermediate with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzamide Moiety: The final step involves the coupling of the thiazole-piperidine sulfonyl intermediate with 4-aminobenzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. For example, as a COX inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit COX enzymes with high specificity makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-16-6-7-19(14-17(16)2)21-15-30-23(24-21)25-22(27)18-8-10-20(11-9-18)31(28,29)26-12-4-3-5-13-26/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCOFHJKPQBMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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